molecular formula C12H13BrF3NO B7937261 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937261
M. Wt: 324.14 g/mol
InChI Key: CXCCLNSDWZJMOW-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H12BrF3NO It is a derivative of benzamide, featuring a bromine atom at the second position, an isobutyl group attached to the nitrogen atom, and a trifluoromethyl group at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-(trifluoromethyl)benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the second position.

    Amidation: The brominated intermediate is then reacted with isobutylamine under suitable conditions, such as heating in the presence of a base like triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-N-isobutyl-5-(trifluoromethyl)benzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-N-isobutyl-5-(trifluoromethyl)benzamide.

Scientific Research Applications

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated and trifluoromethylated compounds.

    Industry: It may be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)benzamide: Lacks the isobutyl group, which may affect its reactivity and applications.

    2-Bromo-N-methyl-5-(trifluoromethyl)benzamide: Contains a methyl group instead of an isobutyl group, potentially altering its chemical and biological properties.

    2-Bromo-N-isopropyl-5-(trifluoromethyl)benzamide: Features an isopropyl group, which may influence its steric and electronic characteristics.

Uniqueness

2-Bromo-N-isobutyl-5-(trifluoromethyl)benzamide is unique due to the presence of the isobutyl group, which can impact its steric and electronic properties, potentially leading to different reactivity and applications compared to similar compounds. The trifluoromethyl group also contributes to its distinct characteristics, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c1-7(2)6-17-11(18)9-5-8(12(14,15)16)3-4-10(9)13/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCCLNSDWZJMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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